molecular formula C30H37NO4 B13826544 UlipristalAcetate-d3

UlipristalAcetate-d3

Cat. No.: B13826544
M. Wt: 478.6 g/mol
InChI Key: OOLLAFOLCSJHRE-XCTYXJHZSA-N
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Description

Ulipristal Acetate-d3 is a deuterated form of Ulipristal Acetate, a selective progesterone receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Ulipristal Acetate. The deuterium atoms in Ulipristal Acetate-d3 replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ulipristal Acetate-d3 involves multiple steps, starting from the precursor compounds. The key steps include:

Industrial Production Methods: Industrial production of Ulipristal Acetate-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, acidity, and reaction time, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ulipristal Acetate-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

Ulipristal Acetate-d3 exerts its effects by modulating the progesterone receptor. It acts as both an antagonist and partial agonist at the progesterone receptor, inhibiting ovulation and altering the endometrium to prevent embryo implantation. The exact mechanism is still under investigation, but it is believed to involve the inhibition of follicular rupture and modulation of endometrial thickness .

Comparison with Similar Compounds

Uniqueness: Ulipristal Acetate-d3 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies without altering its pharmacological properties. This makes it a valuable tool in scientific research for studying the behavior of Ulipristal Acetate in biological systems .

Properties

Molecular Formula

C30H37NO4

Molecular Weight

478.6 g/mol

IUPAC Name

[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1/i4D3

InChI Key

OOLLAFOLCSJHRE-XCTYXJHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]3(C(=O)C)OC(=O)C)[C@H]4C2=C5CCC(=O)C=C5CC4)C

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C

Origin of Product

United States

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